Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate
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Overview
Description
Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate acts as a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate are related to its mechanism of action. By blocking the dopamine D4 receptor, it can modulate the release of dopamine in the brain, which can have downstream effects on various neurotransmitter systems. This can potentially lead to changes in behavior, cognition, and mood.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate in lab experiments is its high selectivity for the dopamine D4 receptor. This allows for specific targeting of this receptor without affecting other dopamine receptors. However, a limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the research on Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate. One direction is to explore its potential use in the treatment of neuropsychiatric disorders, such as schizophrenia and ADHD. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies can be done to optimize the synthesis method and improve the potency of the compound.
Synthesis Methods
The synthesis of Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate involves a multistep process that starts with the reaction of (R)-Pulegone with ethylmagnesium bromide in the presence of copper(I) iodide. This reaction produces (R)-3-cyclopentyl-1-ethoxy-1-methylethylmagnesium bromide, which undergoes further reactions to yield the desired product.
Scientific Research Applications
Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate has been studied for its potential use in various research applications. One of its main applications is in the field of neuroscience, where it has been shown to have a high affinity for the dopamine D4 receptor. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). Therefore, Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate can be used as a tool to study the role of the dopamine D4 receptor in these disorders.
properties
IUPAC Name |
ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)11-5-6-12(8-11)16-13-7-4-10(2)9-15-13/h4,7,9,11-12H,3,5-6,8H2,1-2H3,(H,15,16)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZECGPWWLRAY-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)NC2=NC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)NC2=NC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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